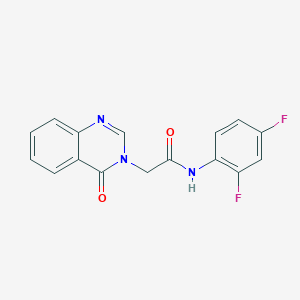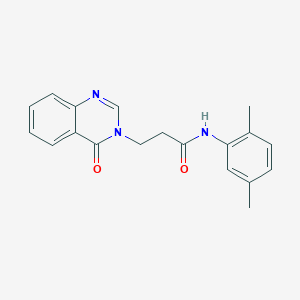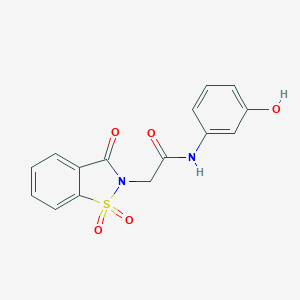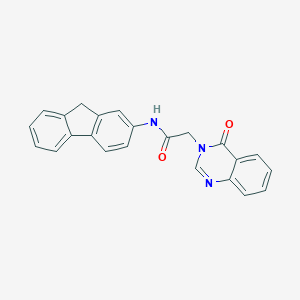![molecular formula C17H17N3O3S B277284 N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anticancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 exerts its effects by inhibiting the activation of the transcription factor NF-κB. NF-κB plays a key role in the regulation of immune responses, and its activation has been linked to the development of inflammatory and autoimmune diseases as well as cancer. By inhibiting NF-κB activation, N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 can reduce inflammation, induce apoptosis in cancer cells, and protect neurons from damage.
Biochemical and Physiological Effects:
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 has been found to exhibit a number of biochemical and physiological effects. In addition to its anti-inflammatory, anticancer, and neuroprotective properties, this compound has been found to inhibit the formation of amyloid-beta plaques, which are associated with the development of Alzheimer's disease. N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 has also been found to modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for researchers studying the role of NF-κB in various physiological and pathological processes. However, one limitation of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 is that it can be toxic at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and autoimmune diseases, cancer, and neurodegenerative diseases. Another area of interest is the identification of new targets for N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082, which could expand its potential therapeutic applications. Additionally, research on the toxicity of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 and its metabolites could help to identify potential safety concerns and inform the development of new drugs based on this compound.
Méthodes De Synthèse
The synthesis of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 involves several steps, starting with the reaction of 2-methylbenzoyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-2-methylbenzamide. This compound is then reacted with 2-mercaptobenzothiazole to form the final product, N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide.
Applications De Recherche Scientifique
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activation of the transcription factor NF-κB, which plays a key role in the regulation of immune responses. This compound has also been found to exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide 11-7082 has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C17H17N3O3S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-6-2-3-7-13(12)17(21)19-11-10-18-16-14-8-4-5-9-15(14)24(22,23)20-16/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
WRUZZKNRSVBWRN-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES |
CC1=CC=CC=C1C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)
![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277212.png)

![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)

![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)




![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)
